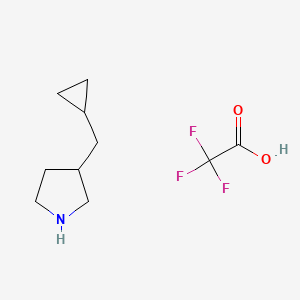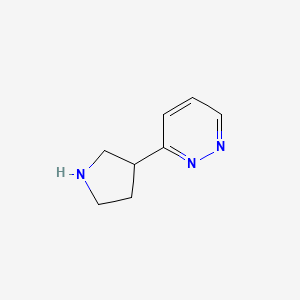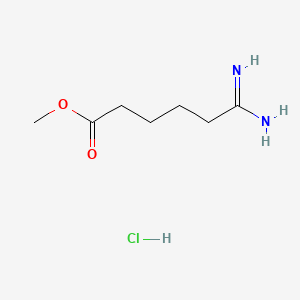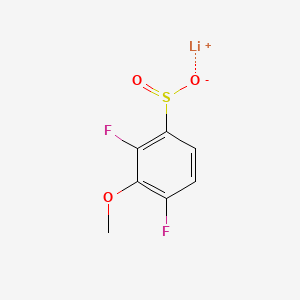![molecular formula C5H9N3OS B13461695 2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine CAS No. 842960-14-9](/img/structure/B13461695.png)
2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by alkylation. One common method involves the reaction of a hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate. This intermediate is then cyclized to form the oxadiazole ring. The final step involves the alkylation of the oxadiazole with an appropriate alkylating agent to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction. These combined effects contribute to the compound’s bioactivity and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylsulfanyl)ethan-1-amine: A simpler compound with similar functional groups but lacking the oxadiazole ring.
2-(Methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole: A compound with a similar oxadiazole ring but different substituents.
2-[2,5-Dimethoxy-4-(methylsulfanyl)phenyl]ethan-1-amine: Another compound with a similar structure but different functional groups.
Uniqueness
2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is unique due to the presence of both the oxadiazole ring and the methylsulfanyl group. This combination imparts distinct chemical properties and potential bioactivity, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
842960-14-9 |
|---|---|
Formule moléculaire |
C5H9N3OS |
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethanamine |
InChI |
InChI=1S/C5H9N3OS/c1-10-5-8-7-4(9-5)2-3-6/h2-3,6H2,1H3 |
Clé InChI |
FKFYRYHLJJJXQT-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN=C(O1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)

![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)





![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)

![3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)


